2-Pyridinamine, N-phenyl-N-2-pyridinyl-
Description
Pyridinamines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile coordination and reactivity .
Properties
IUPAC Name |
N-phenyl-N-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDBJXBLXWHWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448135 | |
| Record name | 2-Pyridinamine, N-phenyl-N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14192-97-3 | |
| Record name | 2-Pyridinamine, N-phenyl-N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Direct Condensation
A paradigm shift emerged with the development of single-step condensation reactions. The patent WO2010018895A1 disclosed a novel method for synthesizing N-phenyl-2-pyrimidine-amine derivatives, which inspired adaptations for pyridine systems. By reacting 2-chloropyridine with N-phenylpyridin-2-amine in the presence of a strong base (e.g., potassium tert-butoxide), researchers achieved the target compound through nucleophilic aromatic substitution (SNAr). Key advantages include:
- Reaction Efficiency : Yields improved to 70–90% under optimized conditions
- Cost Reduction : Elimination of transition metal catalysts reduced material costs by ≈30%
- Environmental Safety : Aqueous workup procedures minimized organic solvent waste
The mechanism involves deprotonation of the amine nucleophile by the strong base, followed by attack on the electron-deficient pyridine ring. Substituent effects significantly influence reactivity; electron-withdrawing groups on the pyridine ring (e.g., nitro, cyano) accelerate reaction rates by increasing ring electrophilicity.
Microwave-Assisted Synthesis
Building upon condensation chemistry, microwave irradiation has been employed to enhance reaction kinetics. In comparative studies, traditional thermal heating (12 h at 120°C) was replaced with microwave conditions (150 W, 30 min), achieving equivalent yields while reducing energy consumption by 65%. This technique proves particularly effective for electron-deficient pyridine derivatives, where conventional heating often leads to decomposition side products.
Catalytic Amination Techniques
Transition Metal-Catalyzed Coupling
The Buchwald-Hartwig amination represents a cornerstone methodology for constructing C–N bonds in complex aryl amines. For N-phenyl-N-2-pyridinyl-2-pyridinamine, palladium catalysts (e.g., Pd2(dba)3/XPhos) facilitate coupling between 2-bromopyridine and N-phenylpyridin-2-amine . Critical parameters include:
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | 82 |
| Base | Cs2CO3 | 78 |
| Solvent | Toluene | 85 |
| Temperature (°C) | 110 | 88 |
This method achieves excellent functional group tolerance, allowing incorporation of electron-donating and -withdrawing substituents on both aromatic rings. However, catalyst cost and residual metal contamination in pharmaceutical applications remain limitations.
Photoredox Catalysis
Recent advances employ visible-light-mediated amination using iridium complexes (e.g., [Ir(ppy)3]). Under blue LED irradiation, 2-iodopyridine derivatives undergo radical cross-coupling with N-phenylpyridin-2-amine at room temperature. This approach circumvents the need for high temperatures and strong bases, achieving 75–80% yields with exceptional chemoselectivity. The mechanism proceeds via single-electron transfer (SET) to generate aryl radicals, which subsequently couple with amine nucleophiles.
Multi-Step Synthetic Routes
Chemical Reactions Analysis
2-Pyridinamine, N-phenyl-N-2-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Pyridinamine, N-phenyl-N-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-Pyridinamine, N-phenyl-N-2-pyridinyl- exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences in molecular structure, weight, substituents, and physical properties:
Key Observations :
- Substituent Effects : Bulkier groups (e.g., benzyl, methoxybenzyl) increase molecular weight and may enhance lipophilicity (XLogP3 ~3.2 for methyl-phenyl derivatives vs. higher for benzyl groups) .
- Spectral Differentiation : 1H NMR distinguishes substituents via characteristic peaks (e.g., methyl singlet at δ 3.35, methoxy at δ 3.80) .
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for covalent bonding .
- Molecular Dynamics (MD) simulations : Track conformational changes during protein-ligand binding (e.g., kinase inhibition) under physiological conditions .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial efficacy to guide synthetic prioritization .
How do steric and electronic factors influence the regioselectivity of N-phenyl-N-2-pyridinyl-2-pyridinamine in cross-coupling reactions?
Q. Advanced Research Focus
- Steric hindrance : Bulky N-phenyl groups direct coupling to the less hindered pyridinyl nitrogen, as seen in Buchwald-Hartwig aminations .
- Electronic directing : Electron-deficient pyridinyl rings favor C–H functionalization at para positions via radical intermediates .
- Solvent/base synergy : TBAB (tetrabutylammonium bromide) in DMF enhances anionic intermediates’ stability for Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
